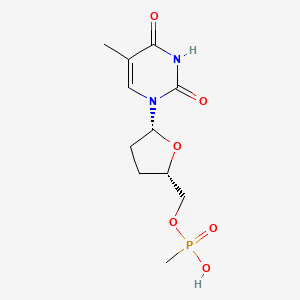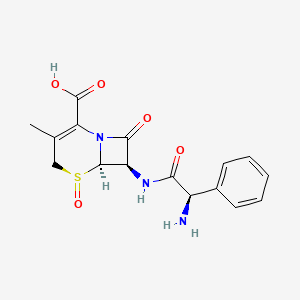
Cephalexin S-sulfoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cephalexin S-sulfoxide is a derivative of cephalexin, a widely used cephalosporin antibiotic. This compound is characterized by the presence of a sulfoxide group, which distinguishes it from its parent compound. This compound retains the core structure of cephalexin but includes an additional oxygen atom bonded to the sulfur atom, forming the sulfoxide group. This modification can influence the compound’s chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cephalexin S-sulfoxide typically involves the oxidation of cephalexin. One common method is the use of mild oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at low temperatures to control the reaction rate and prevent over-oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The process would include the careful control of reaction parameters such as temperature, pH, and the concentration of oxidizing agents. The product is then purified using techniques like crystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: Cephalexin S-sulfoxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide group to a sulfone.
Reduction: The sulfoxide group can be reduced back to the sulfide form.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the beta-lactam ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Cephalexin sulfone.
Reduction: Cephalexin.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cephalexin S-sulfoxide has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of sulfoxide groups on the stability and reactivity of beta-lactam antibiotics.
Biology: Investigated for its potential antibacterial activity and its ability to overcome resistance mechanisms in bacteria.
Medicine: Explored as a potential therapeutic agent with modified pharmacokinetic properties compared to cephalexin.
Industry: Utilized in the development of new antibiotics and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of Cephalexin S-sulfoxide is similar to that of cephalexin. It inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains. This leads to the weakening of the bacterial cell wall and ultimately causes cell lysis. The presence of the sulfoxide group may affect the binding affinity and stability of the compound, potentially altering its antibacterial efficacy.
Comparison with Similar Compounds
Cephalexin S-sulfoxide can be compared with other cephalosporin derivatives such as:
Cephalexin: The parent compound, lacking the sulfoxide group.
Cephalexin sulfone: A further oxidized form with a sulfone group.
Cefadroxil: Another cephalosporin with a similar structure but different side chains.
Uniqueness: this compound is unique due to the presence of the sulfoxide group, which can influence its chemical stability, solubility, and biological activity. This makes it a valuable compound for studying the structure-activity relationships of cephalosporins and for developing new antibiotics with improved properties.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better appreciate its potential in various scientific and industrial fields.
Properties
CAS No. |
74708-55-7 |
|---|---|
Molecular Formula |
C16H17N3O5S |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
(5S,6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H17N3O5S/c1-8-7-25(24)15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23)/t10-,11-,15-,25+/m1/s1 |
InChI Key |
GAMHLNJQISGSQF-BYWJNASNSA-N |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)[S@@](=O)C1)C(=O)O |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)S(=O)C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


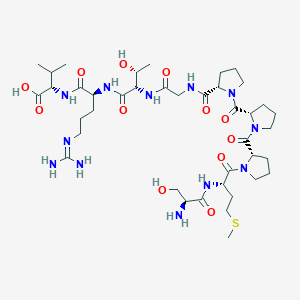
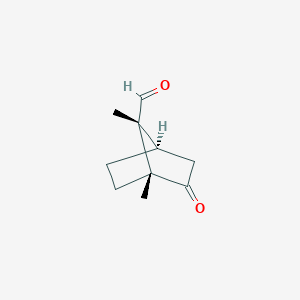
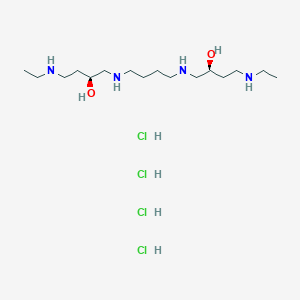
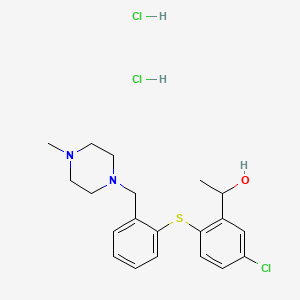

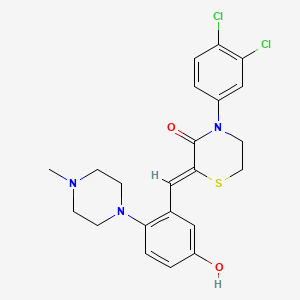
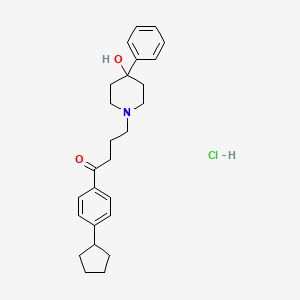
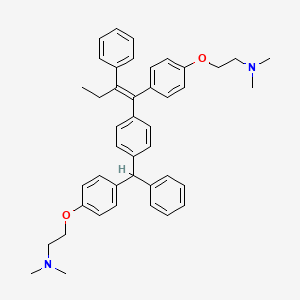
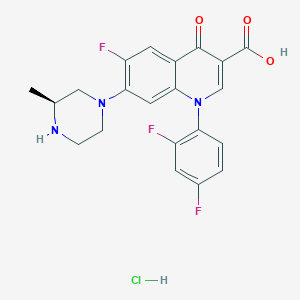
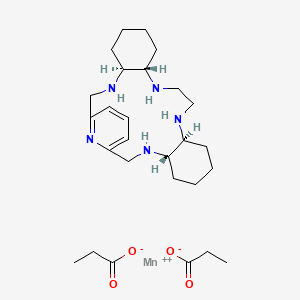
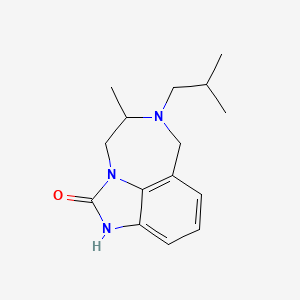
![[(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2R)-2-amino-3-methylbutanoate](/img/structure/B12783200.png)
